molecular formula C15H21F2N3O4S B2785609 1-(2,6-Difluorophenyl)-3-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]urea CAS No. 2415562-01-3

1-(2,6-Difluorophenyl)-3-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]urea

Cat. No. B2785609
CAS RN: 2415562-01-3
M. Wt: 377.41
InChI Key: MGNZMQAQODIJIM-UHFFFAOYSA-N
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Description

1-(2,6-Difluorophenyl)-3-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]urea is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. This compound is known for its ability to inhibit the activity of certain enzymes, which makes it a promising candidate for the treatment of various diseases.

Mechanism of Action

The mechanism of action of 1-(2,6-Difluorophenyl)-3-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]urea involves the inhibition of the activity of fatty acid amide hydrolase and monoacylglycerol lipase. These enzymes are responsible for the breakdown of endocannabinoids, which are lipid molecules that play a role in the regulation of pain, inflammation, and metabolism. By inhibiting the activity of these enzymes, 1-(2,6-Difluorophenyl)-3-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]urea increases the levels of endocannabinoids, which can lead to a reduction in pain, inflammation, and metabolic dysfunction.
Biochemical and Physiological Effects
1-(2,6-Difluorophenyl)-3-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]urea has been shown to have several biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. It has also been shown to improve glucose metabolism and reduce body weight in animal models of obesity and metabolic dysfunction. These effects are believed to be mediated by the inhibition of fatty acid amide hydrolase and monoacylglycerol lipase.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2,6-Difluorophenyl)-3-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]urea in lab experiments is its specificity for fatty acid amide hydrolase and monoacylglycerol lipase. This allows researchers to study the effects of inhibiting these enzymes without affecting other pathways. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 1-(2,6-Difluorophenyl)-3-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]urea. One direction is the development of more potent and selective inhibitors of fatty acid amide hydrolase and monoacylglycerol lipase. Another direction is the investigation of the effects of this compound on other pathways, such as the endocannabinoid system and the immune system. Additionally, the potential clinical applications of this compound, such as in the treatment of chronic pain and metabolic disorders, warrant further investigation.

Synthesis Methods

The synthesis of 1-(2,6-Difluorophenyl)-3-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]urea involves the reaction of two compounds, 2,6-difluoroaniline and 1-methanesulfonyl-4-methoxypiperidine. The reaction is catalyzed by a base such as potassium carbonate and is carried out in a solvent such as dimethylformamide. The resulting product is then purified using techniques such as column chromatography or recrystallization.

Scientific Research Applications

1-(2,6-Difluorophenyl)-3-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]urea has been studied extensively for its potential applications in the field of medicine. It has been shown to inhibit the activity of certain enzymes, such as fatty acid amide hydrolase and monoacylglycerol lipase, which are involved in the regulation of pain, inflammation, and metabolism. This makes it a promising candidate for the treatment of various diseases, such as chronic pain, obesity, and inflammatory disorders.

properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21F2N3O4S/c1-24-15(6-8-20(9-7-15)25(2,22)23)10-18-14(21)19-13-11(16)4-3-5-12(13)17/h3-5H,6-10H2,1-2H3,(H2,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGNZMQAQODIJIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCN(CC1)S(=O)(=O)C)CNC(=O)NC2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-Difluorophenyl)-3-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]urea

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